molecular formula C20H22N6O2 B12172524 [4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12172524
M. Wt: 378.4 g/mol
InChI Key: CAJJPFFGMKDJLS-UHFFFAOYSA-N
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Description

[4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a tetrazole ring attached to a phenylmethanone moiety. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group through a nucleophilic aromatic substitution reaction.

    Attachment of Tetrazole Ring: The tetrazole ring is introduced by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Formation of Phenylmethanone Moiety: The final step involves the formation of the phenylmethanone moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: The compound shows promise as a therapeutic agent for treating neurological and cardiovascular disorders due to its ability to modulate specific receptors.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of [4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The binding affinity and selectivity of the compound are influenced by its unique structure, which allows it to fit into the receptor binding site and interact with key amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.

Uniqueness

Compared to these similar compounds, [4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone exhibits unique structural features that may confer distinct pharmacological properties. Its combination of a methoxyphenyl group and a tetrazole ring allows for specific interactions with molecular targets, potentially leading to improved efficacy and reduced side effects.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[2-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C20H22N6O2/c1-15-21-22-23-26(15)19-6-4-3-5-18(19)20(27)25-13-11-24(12-14-25)16-7-9-17(28-2)10-8-16/h3-10H,11-14H2,1-2H3

InChI Key

CAJJPFFGMKDJLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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